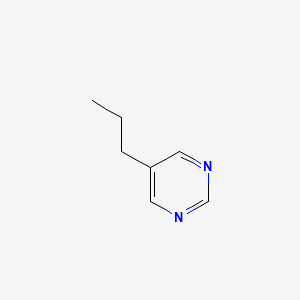

5-Propylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2 |

|---|---|

Molecular Weight |

122.17 g/mol |

IUPAC Name |

5-propylpyrimidine |

InChI |

InChI=1S/C7H10N2/c1-2-3-7-4-8-6-9-5-7/h4-6H,2-3H2,1H3 |

InChI Key |

KQDSGLOOXIYGDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CN=CN=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Solubility Profiling of 5-Propylpyrimidine: Thermodynamic Mechanisms and Experimental Protocols in Aqueous vs. Ethanolic Systems

The following guide provides an in-depth technical analysis of the solubility profile of 5-Propylpyrimidine. It synthesizes theoretical structure-property relationships with rigorous experimental protocols, designed for researchers in pharmaceutical pre-formulation and physical organic chemistry.

Executive Summary & Chemical Identity

This compound represents a distinct class of alkylated heteroaromatics where solvation behavior is governed by a "push-pull" mechanism between the hydrophilic pyrimidine core (1,3-diazine) and the lipophilic propyl chain at the C5 position.

Understanding its solubility profile is critical for optimizing reaction yield during synthesis and enhancing bioavailability in drug delivery systems. This guide establishes that This compound exhibits a Type II Solvation behavior : moderate-to-low solubility in water (driven by hydrophobic hydration penalties) and high solubility in ethanol (driven by favorable van der Waals and dipole-dipole interactions).

Chemical Structure Analysis

-

Core: Pyrimidine ring (Polar, H-bond acceptor via N1/N3).

-

Substituent:

-Propyl chain (Non-polar, hydrophobic). -

LogP (Predicted): ~1.2 – 1.6 (Lipophilic shift compared to Pyrimidine LogP

-0.40).

Comparative Solubility Profile: Water vs. Ethanol[1][2][3]

The solubility differential between water and ethanol is dictated by the Gibbs Free Energy of Solvation (

A. Aqueous Solubility (Water)

In aqueous media, this compound faces an energetic penalty. While the nitrogen atoms in the pyrimidine ring can accept hydrogen bonds from water, the 5-propyl chain acts as a "structure breaker" in the hydrogen-bonding network of bulk water.

-

Mechanism: Hydrophobic Effect.[1] The water molecules must reorient to form an ordered "clathrate-like" cage around the propyl chain, leading to a decrease in entropy (

). -

Result: Solubility is limited (estimated range: 1–10 mg/mL at 25°C), classifying it likely as BCS Class II or IV depending on permeability.

B. Ethanolic Solubility (Ethanol)

Ethanol acts as an amphiphilic solvent that matches the dual nature of this compound.

-

Mechanism: "Like-Dissolves-Like" Synergy.

-

The ethyl group of ethanol interacts favorably with the propyl chain of the solute via London Dispersion Forces.

-

The hydroxyl group (-OH) of ethanol forms hydrogen bonds with the pyrimidine nitrogens.

-

-

Result: High solubility (estimated range: >100 mg/mL at 25°C). The dissolution is typically endothermic, meaning solubility increases significantly with temperature.

C. Quantitative Comparison (Predicted Data)

| Parameter | Water ( | Ethanol ( | Mechanistic Driver |

| Dielectric Constant ( | 78.4 | 24.5 | Polarity matching |

| Solubility (25°C) | Low (~ g/L range) | High (~100s g/L range) | Hydrophobic effect vs. Lipophilic interaction |

| Temp.[2] Sensitivity | Moderate | High | |

| Thermodynamics | Entropy driven (unfavorable) | Enthalpy/Entropy balanced | Solvation shell stability |

Experimental Protocol: Isothermal Saturation Method

Directive: Do not rely solely on predictive models. The following protocol (Method ID: 5PP-SOL-ISO ) is the "Gold Standard" for generating an empirical solubility curve.

Phase 1: Preparation & Saturation

Objective: Create a thermodynamic equilibrium between the solid solute and the liquid solvent.

-

Excess Addition: Weigh 500 mg of this compound into a 20 mL scintillation vial.

-

Solvent Addition: Add 5.0 mL of the target solvent (Milli-Q Water or Absolute Ethanol).

-

Agitation: Place vials in an orbital shaker-incubator set to the target temperature (e.g.,

). Agitate at 150 RPM for 24–48 hours.-

Critical Check: Ensure solid excess is visible at all times. If the solid dissolves completely, add more.

-

-

Equilibration: Stop agitation and allow the system to settle for 4 hours at the same temperature to sediment the solid phase.

Phase 2: Sampling & Quantification

Objective: Isolate the saturated supernatant without disturbing the equilibrium.

-

Filtration: Using a pre-heated glass syringe (to match sample temp), withdraw 1 mL of supernatant. Filter through a 0.22 µm PTFE filter (hydrophobic for ethanol) or PES filter (for water) into a tared volumetric flask.

-

Note: Discard the first 200 µL of filtrate to account for filter adsorption saturation.

-

-

Dilution: Immediately dilute the filtrate with mobile phase to prevent precipitation upon cooling.

-

Quantification (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Acetonitrile:Water (40:60 v/v) isocratic.

-

Detection: UV at 254 nm (pyrimidine

transition). -

Flow Rate: 1.0 mL/min.

-

Phase 3: Data Analysis (Thermodynamics)

Calculate the Enthalpy of Dissolution (

-

Where

is the mole fraction solubility.[3] -

A linear plot indicates the dissolution mechanism remains constant across the temperature range.

Visualization of Solubility Workflow

The following diagram illustrates the logical flow of the solubility determination process, ensuring data integrity from saturation to thermodynamic calculation.

Figure 1: Step-by-step workflow for determining thermodynamic solubility, highlighting critical control points (red/green nodes).

Implications for Drug Development[6][7][8]

For researchers incorporating this compound into pharmaceutical formulations, the solubility profile dictates the following strategies:

-

Cosolvency: Pure water is a poor vehicle. Use Ethanol/Water cosolvent systems . The "Log-Linear Solubilization Model" suggests that solubility will increase exponentially with the volume fraction of ethanol until the dielectric constant matches the solute's requirement.

-

Salt Formation: The pyrimidine nitrogens are weakly basic (

). Salt formation (e.g., Hydrochloride) may improve aqueous solubility but could reduce stability. -

Partitioning: In biological systems, the compound will readily partition into lipid bilayers (high affinity for ethanol/octanol phases), suggesting good membrane permeability but potential issues with dissolution-rate limited absorption.

References

-

Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.[4] Link

-

PubChem. (2023). Compound Summary: this compound.[5] National Library of Medicine. Link

-

Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences. Link

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds.[4][6] Wiley-Interscience. (Foundational text for Van't Hoff analysis).

Sources

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-MERCAPTO-5-N-PROPYLPYRIMIDINE | 52767-84-7 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

The Strategic Role of 5-Propylpyrimidine in the Synthesis of Advanced Liquid Crystalline Materials: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine core, a diazine heterocycle, is a foundational structural motif in the design of high-performance liquid crystals, prized for its ability to impart desirable mesomorphic and electronic properties. This technical guide focuses on the strategic incorporation of a 5-propyl substituent onto the pyrimidine ring, a modification that significantly influences the mesophase behavior and physical characteristics of the resulting liquid crystalline materials. As a senior application scientist, this document provides a comprehensive overview of the synthesis of 5-propylpyrimidine-based liquid crystal precursors, detailed protocols for their subsequent functionalization via modern cross-coupling methodologies, and an analysis of the structure-property relationships that govern their application in advanced optoelectronic devices.

Introduction: The Pyrimidine Core in Liquid Crystal Design

Liquid crystals incorporating 2,5-disubstituted pyrimidine rings are integral components in commercial liquid crystal displays (LCDs) and are increasingly utilized in emerging technologies such as organic light-emitting diodes (OLEDs) and sensors.[1] The two nitrogen atoms within the pyrimidine ring render it electron-deficient, which in turn influences the molecule's dipole moment, polarizability, and intermolecular interactions. These factors are critical in determining the thermal stability and dielectric anisotropy of the liquid crystal phase.[2]

The introduction of an alkyl substituent at the 5-position of the pyrimidine ring provides a powerful tool for fine-tuning the mesomorphic properties. The length and branching of this alkyl chain directly impact the molecule's aspect ratio and steric interactions, thereby influencing the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable.[3] The 5-propyl group, in particular, offers a balance of molecular asymmetry and van der Waals interactions that can be exploited to design materials with specific and desirable phase behaviors.

Synthesis of the this compound Core: A Strategic Precursor

The synthesis of this compound-based liquid crystals begins with the preparation of a suitably functionalized this compound core. A key and versatile precursor for this purpose is 5-bromo-2-chloropyrimidine . Its synthesis is well-established and can be achieved through a two-step process starting from 2-hydroxypyrimidine.

Synthesis of 5-Bromo-2-hydroxypyrimidine

The initial step involves the bromination of 2-hydroxypyrimidine. A common and effective method utilizes hydrobromic acid and hydrogen peroxide.[4]

Experimental Protocol:

-

To a reaction vessel, add 2-hydroxypyrimidine (1 mol) and a 35% solution of hydrobromic acid (2 mol).

-

Slowly add a 30% solution of hydrogen peroxide (2 mol) to the mixture while maintaining the temperature at 40°C.

-

Heat the reaction mixture for 12 hours.

-

Cool the mixture and filter the resulting precipitate to obtain 5-bromo-2-hydroxypyrimidine.

Synthesis of 5-Bromo-2-chloropyrimidine

The subsequent chlorination of 5-bromo-2-hydroxypyrimidine is typically achieved using phosphorus oxychloride (POCl₃).[5][6]

Experimental Protocol:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromo-2-hydroxypyrimidine (1.0 eq) in toluene.

-

Add phosphorus oxychloride (2.0 eq) to the suspension.

-

At 35°C, slowly add triethylamine (2.0 eq).

-

Heat the mixture to 80-85°C and stir for 6 hours, monitoring the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and carefully quench by pouring it into ice water.

-

Neutralize the aqueous solution to a pH of 8-9 with a 20% sodium carbonate solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-chloropyrimidine.

This precursor, with its two distinct halogen atoms, allows for regioselective functionalization, a critical aspect in the modular synthesis of complex liquid crystal molecules.

Palladium-Catalyzed Cross-Coupling: Building the Liquid Crystal Architecture

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of the complex molecular architectures required for liquid crystalline behavior. The Suzuki-Miyaura and Negishi coupling reactions are particularly well-suited for the functionalization of the this compound core.

Introduction of the 5-Propyl Group via Negishi Coupling

The Negishi coupling provides an efficient method for the formation of carbon-carbon bonds between an organozinc reagent and an organohalide. This reaction can be employed to introduce the propyl group at the 5-position of the pyrimidine ring.[7][8]

Conceptual Workflow:

Caption: Negishi coupling for the synthesis of a this compound derivative.

Synthesis of a 5-Propyl-2-phenylpyrimidine Liquid Crystal via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl linkages, a common structural feature in calamitic (rod-shaped) liquid crystals.[3][9] A representative synthesis of a 5-propyl-2-(4-alkoxyphenyl)pyrimidine liquid crystal is outlined below, starting from a 5-propyl-2-chloropyrimidine precursor.

3.2.1. Synthesis of (2-Propylpyrimidin-5-yl)boronic acid

A key intermediate for the Suzuki coupling is the corresponding boronic acid. This can be synthesized from a 5-bromo-2-propylpyrimidine via a lithium-halogen exchange followed by reaction with a borate ester.[10]

Conceptual Protocol:

-

Dissolve 5-bromo-2-propylpyrimidine in an anhydrous solvent such as THF under an inert atmosphere.

-

Cool the solution to -78°C and add n-butyllithium dropwise.

-

After stirring for a short period, add triisopropyl borate and allow the reaction to warm to room temperature.

-

Quench the reaction with an acidic aqueous solution and extract the product.

-

Purify the crude product to obtain (2-propylpyrimidin-5-yl)boronic acid.

3.2.2. Suzuki-Miyaura Coupling to Form the Final Liquid Crystal

The final step involves the palladium-catalyzed coupling of the pyrimidine boronic acid with a suitable aryl halide.

Experimental Protocol: Synthesis of 2-(4-Butoxyphenyl)-5-propylpyrimidine

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Characterization of this compound-Based Liquid Crystals

The successful synthesis of liquid crystalline materials requires rigorous characterization to confirm their chemical structure and to determine their mesomorphic properties.

Structural Characterization

Standard spectroscopic techniques are employed to verify the molecular structure of the synthesized compounds.

| Technique | Expected Observations for 2-(4-Butoxyphenyl)-5-propylpyrimidine |

| ¹H NMR | Signals corresponding to the propyl group (triplet and sextet), the butoxy group (triplet, sextet, and triplet), and aromatic protons on the pyrimidine and phenyl rings. |

| ¹³C NMR | Resonances for the aliphatic carbons of the propyl and butoxy chains, as well as the aromatic carbons of the pyrimidine and phenyl rings. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the target compound. |

Mesomorphic Characterization

The liquid crystalline properties are primarily investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

4.2.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and their associated enthalpy changes. A typical DSC thermogram will show endothermic peaks upon heating corresponding to crystal-to-mesophase and mesophase-to-isotropic liquid transitions.[11]

4.2.2. Polarized Optical Microscopy (POM)

POM is a crucial technique for identifying the type of liquid crystal phase by observing the characteristic optical textures that form as the material is heated and cooled.[12][13] For example, a nematic phase will typically exhibit a schlieren or threaded texture, while smectic phases show focal-conic or fan-shaped textures.

Structure-Property Relationships and Conclusion

The incorporation of a 5-propyl group into the pyrimidine core of a liquid crystal molecule has a predictable yet powerful influence on its mesomorphic behavior. Compared to a simple 5-H or a smaller 5-methyl substituent, the propyl group increases the molecular breadth and disrupts close packing, which can lower the melting point and broaden the temperature range of the liquid crystal phase. The non-linear nature of the propyl chain can also favor the formation of less ordered mesophases like the nematic phase over more ordered smectic phases.

This guide has provided a comprehensive overview of the synthesis and characterization of this compound-based liquid crystals. By understanding the synthetic pathways to these valuable precursors and the influence of the 5-propyl substituent on the final material properties, researchers can rationally design and synthesize novel liquid crystals with tailored characteristics for a wide range of advanced applications.

References

- Li, Q. (Ed.). (2014).

- Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill.

- Google Patents. (2022). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

- Dunmur, D. A., & Toriyama, K. (1998). Physical Properties of Liquid Crystals. In Handbook of Liquid Crystals (Vol. 1, pp. 1-5). Wiley-VCH.

- Abdel-Kareem, E. A.-J., & Karam, N. H. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidine-2, 4, 6(1H, 3H, 5H)-Trione. Advanced Journal of Chemistry, Section A, 8(3), 495-503.

-

Soft Matter. (2012). Design of liquid crystals with 'de Vries-like' properties: structural variants of carbosilane-terminated 5-phenylpyrimidine mesogens. [Link]

-

MDPI. (2021). Liquid Crystals Based on the N-Phenylpyridinium Cation—Mesomorphism and the Effect of the Anion. [Link]

-

ResearchGate. (2017). The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles (LCNP)-#8, #9, #10, and #11. [Link]

-

PubMed. (2008). Design of liquid crystals with "de Vries-like" properties: organosiloxane mesogen with a 5-phenylpyrimidine core. [Link]

-

Chen, C., et al. (2023). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. arXiv preprint arXiv:2307.11944. [Link]

-

MDPI. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. [Link]

-

ResearchGate. (2017). Mesomorphic properties of liquid crystalline compounds with chalconyl central linkage in two phenyl rings. [Link]

-

PubMed. (2008). Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling. [Link]

-

National Institutes of Health. (2022). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. [Link]

-

Reddit. (2021). Liquid crystals under a polarizing optical microscope. [Link]

-

MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

-

ResearchGate. (2017). The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles (LCNP)-#8, #9, #10, and #11. [Link]

-

RSC Publishing. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. [Link]

-

ResearchGate. (1982). Polarized light microscopy in the study of liquid crystals. [Link]

-

MDPI. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

-

National Institutes of Health. (2019). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. [Link]

-

Reddit. (2021). Liquid crystals under a polarizing optical microscope. [Link]

-

MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

-

ResearchGate. (2017). Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone. [Link]

-

Wiley Online Library. (2011). Optical and Calorimetrical Studies of Liquid Crystalline Materials Doped with Nanoparticles. [Link]

-

PubChem. (n.d.). 5-Methoxy-2-(4-methylphenyl)pyrimidine. [Link]

-

National Institutes of Health. (2010). Preparation and characterization of Pluronic-colloidal silicon dioxide composite particles as liquid crystal precursor. [Link]

-

Taylor & Francis Online. (2011). Dispersions of Diamond Nanoparticles in Nematic Liquid Crystal/Polymer Materials. [Link]

-

National Institutes of Health. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

PubChem. (n.d.). 5-[2-(4-phenylphenyl)propyl]-7h-pyrrolo[2,3-d]pyrimidine-2,4-diamine. [Link]

-

Wiley Online Library. (1986). Physical Properties of Liquid Crystalline 5-n-Hexyl-2-(4-n-alkyloxyphenyl)-pyrimidines. [Link]

- Google Patents. (1990). US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. mdpi.com [mdpi.com]

- 3. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 4. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Liquid Crystals Based on the N-Phenylpyridinium Cation—Mesomorphism and the Effect of the Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SYNTHON Chemicals Shop | 2-(4-n-Propylphenyl)-5-n-propyl-pyrimidine | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. webs.ucm.es [webs.ucm.es]

- 12. arxiv.org [arxiv.org]

- 13. [2307.11944] LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals [arxiv.org]

Technical Guide: Safety, Toxicity, and Handling of 5-Propylpyrimidine

This technical guide provides a comprehensive safety and toxicity profile for 5-Propylpyrimidine , a specialized heterocyclic building block used in pharmaceutical synthesis and materials science.

CAS Registry Number: 25255-26-9

Formula: C

Executive Summary

This compound is a lipophilic pyrimidine derivative serving as a critical intermediate in the synthesis of kinase inhibitors, antiviral nucleoside analogs, and liquid crystal mesogens. Unlike its polysubstituted counterparts (e.g., Propylthiouracil), the core this compound structure lacks the thiourea moiety associated with severe thyrotoxicity, yet it retains significant biological activity potential. This guide establishes a safety baseline based on Structure-Activity Relationships (SAR) and available physicochemical data, mandating a Biosafety Level 1 (BSL-1) equivalent chemical handling protocol.

Physicochemical Identity & Properties

Understanding the physical state is the first line of defense in exposure control. This compound is a low-molecular-weight nitrogenous heterocycle.

| Property | Value / Description | Source/Inference |

| CAS Number | 25255-26-9 | [BLD Pharm, 2025] |

| SMILES | CCCC1=CN=CN=C1 | Structure Verification |

| Physical State | Liquid (at 25°C) | Inferred from 4,6-dimethylpyrimidine analog |

| Boiling Point | ~170–180°C (Predicted) | In silico estimation based on MW |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water | Lipophilic propyl chain effect |

| pKa | ~2.0 (Pyridine-like nitrogen) | Base strength estimation |

Hazard Identification (GHS Classification)

Note: In the absence of a harmonized regulatory dossier for this specific CAS, the following classification is derived from the "Read-Across" principle using structurally homologous alkyl-pyrimidines (e.g., 4,6-Dimethylpyrimidine).

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | H315 |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation. | H335 |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. | H302 |

Precautionary Statements:

-

P261: Avoid breathing mist/vapors.

-

P280: Wear protective gloves/eye protection (Nitrile rubber recommended).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Toxicological Profile & Mechanism

This section analyzes the biological interaction of this compound.

Metabolic Fate & Bioactivation

The 5-propyl substituent introduces a metabolic handle not present in unsubstituted pyrimidine.

-

Oxidative Metabolism: The propyl chain is susceptible to Cytochrome P450-mediated

-oxidation or -

Ring Oxidation: The pyrimidine ring itself is electron-deficient, making it less prone to oxidative epoxidation compared to benzene, reducing the risk of genotoxic epoxide formation.

Toxicity Differentiators

It is critical to distinguish This compound from Propylthiouracil (PTU) .

-

PTU (CAS 51-52-5): Contains a thiourea group (

). Mechanism: Inhibits thyroid peroxidase; causes agranulocytosis. -

This compound (CAS 25255-26-9): Lacks the thio/keto groups. Mechanism: Likely acts as a weak base and membrane irritant. The absence of the thiourea moiety significantly lowers the risk of thyroid-specific toxicity and bone marrow suppression.

Visualization: Metabolic Logic Flow

The following diagram illustrates the theoretical metabolic clearance and toxicity pathways.

Figure 1: Predicted metabolic fate of this compound. The primary clearance route is expected to be side-chain oxidation increasing water solubility.

Safe Handling & Exposure Control Protocols

Given the volatility of low-molecular-weight pyrimidines, inhalation is the primary exposure vector.

Engineering Controls

-

Primary: All open-vessel operations must be conducted in a certified Chemical Fume Hood.

-

Secondary: Laboratory room air exchange rate >8 changes/hour.

Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Standard | Rationale |

| Hands | Nitrile Gloves (0.11 mm min thickness) | Pyrimidines can penetrate latex. Change every 30 mins upon splash. |

| Eyes | Chemical Goggles (ANSI Z87.1) | Protects against vapor absorption and splashes. |

| Respiratory | NIOSH N95 (if powder) or Organic Vapor Cartridge | Required only if fume hood is unavailable (Emergency). |

Emergency Response Logic

Figure 2: Immediate response protocol for accidental exposure.

Experimental Protocols

For researchers validating the identity or purity of this compound before use.

Purity Assessment via HPLC-UV

Objective: Quantify purity and detect oxidized impurities.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient:

-

0-2 min: 5% B (Isocratic)

-

2-15 min: 5%

95% B (Linear Gradient) -

15-20 min: 95% B (Wash)

-

-

Detection: UV at 254 nm (aromatic ring) and 210 nm.

-

Expected Retention: this compound will elute later than unsubstituted pyrimidine due to the lipophilic propyl chain.

Cytotoxicity Screening (MTT Assay)

Objective: Establish a toxicity baseline for new derivatives.

-

Seeding: Seed HEK293 cells at

cells/well in 96-well plates. -

Treatment: Treat with this compound (dissolved in DMSO, final DMSO <0.5%) at concentrations: 0, 1, 10, 50, 100 µM.

-

Incubation: 24 hours at 37°C, 5% CO

. -

Development: Add MTT reagent, incubate 4 hours. Solubilize formazan crystals.

-

Readout: Absorbance at 570 nm.

-

Threshold: If IC

< 10 µM, treat as Highly Toxic. If IC

Storage & Stability

-

Storage Condition: Store under inert atmosphere (Nitrogen or Argon). Pyrimidines can yellow upon oxidation.

-

Temperature: 2–8°C (Refrigerated).

-

Incompatibilities: Strong oxidizing agents (Peroxides, Nitric acid), Acid chlorides.

References

-

BLD Pharm. (2025).[1] this compound Product Information and CAS Verification. Retrieved from

-

National Institutes of Health (NIH). (2021). Synthesis and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. PubMed Central. Retrieved from

-

Matrix Fine Chemicals. (2025). Structure and Data for 2-Chloro-5-propylpyrimidine. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet for Pyrimidine Derivatives (Generic). Retrieved from

Sources

An In-depth Technical Guide on the Dipole Moment and Polarity of 5-Propylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The polarity of a molecule, quantified by its dipole moment, is a critical determinant of its behavior in biological systems. For drug candidates like 5-Propylpyrimidine, understanding its polarity is paramount for predicting its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the theoretical underpinnings of dipole moment and polarity, and presents detailed computational and experimental methodologies for their determination in the context of this compound. By integrating theoretical principles with practical, step-by-step protocols, this document aims to equip researchers with the necessary knowledge to evaluate and modulate the polarity of pyrimidine-based drug candidates, thereby accelerating the drug discovery and development process.

Introduction to this compound

Pyrimidine and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] The pyrimidine scaffold is a key component of nucleobases, vitamins, and numerous synthetic drugs.[4][5] The substituent at the 5-position of the pyrimidine ring has been a particular focus of drug design, as modifications at this site can significantly influence the molecule's biological activity.[1] this compound, as a representative of this class, serves as an important model for understanding how alkyl substitution impacts the electronic properties and, consequently, the biological behavior of the pyrimidine core. The polarity of this compound, arising from its molecular structure and electron distribution, will profoundly influence its solubility, membrane permeability, and interactions with biological targets.[][7][8][9] A thorough understanding of its dipole moment is therefore not merely an academic exercise, but a crucial step in rational drug design.

Theoretical Framework: Dipole Moment and Polarity

A dipole moment arises in a molecule when there is an uneven distribution of electron density, leading to a separation of positive and negative charge centers.[10] This occurs in bonds between atoms with different electronegativities, creating a bond dipole. The overall molecular dipole moment is the vector sum of all individual bond dipoles.[10]

In the case of this compound, the pyrimidine ring itself is polar due to the presence of two electronegative nitrogen atoms at positions 1 and 3.[5] These nitrogen atoms draw electron density away from the carbon atoms in the ring, creating a net dipole moment. The propyl group at the 5-position, being an electron-donating group, will also influence the overall electron distribution and thus the magnitude and direction of the molecular dipole moment.

The relationship between the individual bond dipoles and the overall molecular dipole moment in this compound can be visualized as follows:

Caption: Bond dipoles in this compound.

Computational Determination of the Dipole Moment of this compound

Computational chemistry provides a powerful and cost-effective means of predicting the dipole moment of molecules.[11] Density Functional Theory (DFT) is a widely used quantum mechanical method that can provide accurate dipole moments, especially when paired with an appropriate basis set.[12][13][14]

Rationale for Method Selection

For the calculation of the dipole moment of this compound, we recommend the use of a hybrid DFT functional, such as B3LYP or ωB97X-D, in conjunction with an augmented, triple-zeta basis set like aug-cc-pVTZ.[12][14][15] The inclusion of diffuse functions (indicated by "aug-") is crucial for accurately describing the electron distribution far from the nuclei, which is essential for a reliable dipole moment calculation.[14]

Step-by-Step Computational Protocol

-

Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a critical step as the dipole moment is dependent on the molecular geometry.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Dipole Moment Calculation: Request the calculation of the dipole moment in the input file for the chosen DFT method and basis set.

-

Analysis of Results: The output will provide the total dipole moment in Debye (D), as well as its components along the x, y, and z axes.

Hypothetical Results

| Property | Value |

| Dipole Moment (x) | Value D |

| Dipole Moment (y) | Value D |

| Dipole Moment (z) | Value D |

| Total Dipole Moment | ** Value D ** |

Note: The values in this table are placeholders and would be populated by the results of the actual calculation.

Caption: Computational workflow for dipole moment determination.

Experimental Validation of Polarity

While computational methods are highly valuable, experimental validation is crucial for confirming the predicted polarity. A common and accessible method for determining the polarity of a substance is by measuring the dielectric constant of its solution in a non-polar solvent.[16][17][18][19][20] The dielectric constant is a measure of a substance's ability to store electrical energy in an electric field and is related to the polarity of the molecules.[17][18][21]

Principle of the Method

A solution of a polar solute (this compound) in a non-polar solvent (e.g., hexane or cyclohexane) will have a higher dielectric constant than the pure solvent. The increase in the dielectric constant is proportional to the concentration and the dipole moment of the solute. By measuring the dielectric constant of several dilute solutions of known concentrations, the dipole moment of the solute can be determined using the Debye equation or related methods.[16][22]

Step-by-Step Experimental Protocol

-

Solvent Selection: Choose a non-polar solvent in which this compound is soluble (e.g., hexane, cyclohexane, or carbon tetrachloride).

-

Solution Preparation: Prepare a series of dilute solutions of this compound in the chosen solvent at known concentrations.

-

Instrumentation: Use a dielectric constant meter or a capacitance bridge to measure the capacitance of the pure solvent and each of the solutions.[16][19]

-

Measurement: Measure the capacitance of the pure solvent and each solution at a constant temperature.

-

Data Analysis: Calculate the dielectric constant for the solvent and each solution from the measured capacitance values.

-

Dipole Moment Calculation: Plot the dielectric constant versus the concentration of this compound. The slope of this plot can be used to calculate the dipole moment of this compound using the appropriate theoretical model (e.g., Guggenheim method).[22]

Caption: Experimental workflow for polarity determination.

Implications of Polarity for Drug Development

The dipole moment and overall polarity of this compound are critical parameters that influence its drug-like properties.[][8][23]

-

Solubility: A higher dipole moment generally leads to increased water solubility, which is often desirable for oral drug administration.[]

-

Membrane Permeability: However, excessive polarity can hinder the ability of a molecule to cross the lipid bilayers of cell membranes, reducing its bioavailability.[7][9] A balance between polarity and lipophilicity is therefore essential.

-

Protein-Ligand Interactions: The dipole moment plays a crucial role in the interactions between a drug molecule and its protein target. Polar interactions, such as hydrogen bonds and dipole-dipole interactions, are often key determinants of binding affinity and selectivity.

-

Metabolism: The polarity of a drug can affect its metabolism by influencing its recognition and processing by metabolic enzymes.[]

Quantitative Structure-Activity Relationship (QSAR) studies on pyrimidine derivatives have shown that electrostatic properties, including dipole moment, are often important descriptors for predicting biological activity.[24][25][26][27][28]

Conclusion

The dipole moment and polarity of this compound are fundamental properties that have profound implications for its potential as a drug candidate. This guide has provided a comprehensive framework for understanding and determining these properties, encompassing both theoretical principles and practical methodologies. By leveraging computational chemistry for initial prediction and experimental techniques for validation, researchers can gain valuable insights into the behavior of this compound and other pyrimidine derivatives in biological systems. This knowledge is instrumental in guiding the design and optimization of new therapeutic agents with improved efficacy and safety profiles.

References

- 3D-QSAR and Docking Studies on Pyrimidine Derivatives as CSF-1R Inhibitors. (n.d.). Google AI.

- Masoomi Sefiddashti, F., Asadpour, S., Haddadi, H., & Ghanavati Nasab, S. (n.d.). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. PMC.

- QSAR and QSTR study of pyrimidine derivatives to improve their therapeutic index as antileishmanial agents. (n.d.). ResearchGate.

- Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. (n.d.). World Journal of Biology Pharmacy and Health Sciences.

- DipoleMoment. (n.d.). andrew.cmu.edu.

- Soyemi, A., & Szilvási, T. (2022). Benchmarking Semiempirical QM Methods for Calculating the Dipole Moment of Organic Molecules. PubMed.

- Dipole Moment. (n.d.).

- Comparative Study of Two Spectral Methods for Estimating the Excited State Dipole Moment of Non-Fluorescent Molecules. (n.d.). NIH.

- Dipole Moments. (2023). Chemistry LibreTexts.

- Lipophilicity of Drug. (2024). BOC Sciences.

- Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. (2017). Emery Pharma.

- Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments. (2021). RSC Publishing.

- How would you determine dipole moment by photoelectron spectroscopy? (n.d.). Filo.

- Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein. (2022). PMC.

- Experimental measurement of the induced dipole moment of an isolated molecule in its ground and electronically excited states: Indole and indole–H2O. (n.d.). AIP Publishing.

- Experimental Determination of the Excited-State Polarizability and Dipole Moment in a Thin Organic Semiconductor Film. (2010). The Journal of Physical Chemistry Letters - ACS Publications.

- Lipophilicity. (n.d.). Creative Biolabs.

- Benchmarking Quantum Chemical Methods for the Calculation of Molecular Dipole Moments and Polarizabilities. (n.d.). The Journal of Physical Chemistry A - ACS Publications.

- Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. (2020). The Journal of Physical Chemistry A.

- Determination of ground and excited state dipole moments via electronic Stark spectroscopy: 5-methoxyindole. (2016). AIP Publishing.

- Are Drugs Becoming More Lipophilic Over Time? (2022). Drug Hunter.

- 9.2: Relative Permittivity. (2023). Chemistry LibreTexts.

- What are the physicochemical properties affecting drug distribution? (n.d.). Patsnap Synapse.

- Dielectric Constant. (2022). Chemistry LibreTexts.

- On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. (2020). arXiv.

- Dielectric Constant: Definition, Units, Formula, Plastic Values &Material List. (n.d.). SpecialChem.

- How tight is the correlation between the polarizability and the dielectric constant of a molecule? (2014). Quora.

- Comprehensive Polymer Dielectric Constant Detailed Guide. (n.d.). Infinita Lab.

- Pyrimidine. (n.d.). Wikipedia.

- Unlocking the Therapeutic Potential of 5-Substituted Pyrimidines: A Comparative Guide to Structure-Activity Relationships. (n.d.). Benchchem.

- Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. (n.d.). PubMed. Retrieved February 10, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp740hxFEuY85ntU-Dbw4xmNkleuG9eKjp1p6HuSHMF26kvf5fWpZznsL95lwVDn6Ng82NbW-yOLLulXjYvK92KHFcDl-yOWgn2Lh6lx0kZ6zTgGSEiI8s1tGdhN3GrIRGAMv_

- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).

- Pyrimidine- Definition, Properties, Structure, Uses. (2023). Microbe Notes.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bu.edu.eg [bu.edu.eg]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 7. emerypharma.com [emerypharma.com]

- 8. drughunter.com [drughunter.com]

- 9. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Benchmarking Semiempirical QM Methods for Calculating the Dipole Moment of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10182F [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. arxiv.org [arxiv.org]

- 16. DipoleMoment [andrew.cmu.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. specialchem.com [specialchem.com]

- 20. infinitalab.com [infinitalab.com]

- 21. quora.com [quora.com]

- 22. chem.uzh.ch [chem.uzh.ch]

- 23. Lipophilicity - Creative Biolabs [creative-biolabs.com]

- 24. benthamscience.com [benthamscience.com]

- 25. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. wjbphs.com [wjbphs.com]

- 28. Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Functionalization of 5-Propylpyrimidine Scaffolds

Strategic Overview: The 5-Propylpyrimidine Advantage

In modern drug discovery, the pyrimidine ring is a "privileged scaffold," appearing in approximately 10% of the top-selling small molecule drugs. While 5-methyl and 5-ethyl substitutions are common, the This compound moiety offers a distinct pharmacological profile.

Why 5-Propyl?

-

Lipophilic Tuning: The propyl chain adds significant lipophilicity (

increase ~1.0 vs. methyl), allowing the molecule to penetrate deeper into hydrophobic pockets of enzymes (e.g., the gatekeeper region of kinases or allosteric sites of GPCRs). -

Metabolic Stability: Unlike ethyl groups, which are prone to rapid oxidation at the benzylic-like methylene, the terminal methyl of a propyl chain is often less metabolically labile, extending half-life (

). -

Steric Occlusion: The flexibility of the propyl chain allows it to adopt conformations that can occlude metabolic hotspots on the pyrimidine ring itself.

This guide details the functionalization of this scaffold, focusing on the commercially relevant building block 2,4-dichloro-5-propylpyrimidine and direct C-H functionalization methods.

Reactivity & Regioselectivity Logic

The functionalization of 2,4-dichloro-5-propylpyrimidine is governed by the interplay between electronic deficiency and steric hindrance.

-

Electronic Effect: The pyrimidine ring is electron-deficient. Nucleophiles naturally target C2, C4, and C6.

-

Steric Effect (The "Propyl Factor"): The 5-propyl group exerts steric pressure on the adjacent C4 and C6 positions.

-

Standard Rule: In 2,4-dichloropyrimidines,

usually occurs at C4 first due to the para-like activation from N1. -

The Exception: With a 5-propyl group, the C4 position is sterically crowded. While C4 attack is still favored with small nucleophiles, bulky nucleophiles or specific catalysts can shift selectivity toward C2 .

-

Visualization: Regioselectivity Decision Tree

Figure 1: Decision tree for regioselective functionalization of 2,4-dichloro-5-propylpyrimidine. Note the divergence based on nucleophile size.

Detailed Experimental Protocols

Protocol A: Regioselective at C4 (Standard)

Objective: Install a primary amine or alkoxide at the C4 position while retaining the C2-chlorine for subsequent functionalization.

Mechanism: The 5-propyl group slightly deactivates the ring compared to a 5-nitro analog, requiring elevated temperatures.

Materials:

-

Substrate: 2,4-dichloro-5-propylpyrimidine (1.0 eq)

-

Nucleophile: Morpholine or Methylamine (1.1 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Solvent: Ethanol (EtOH) or Isopropanol (IPA)

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of 2,4-dichloro-5-propylpyrimidine in EtOH (0.2 M concentration).

-

Addition: Add 2.5 eq of DIPEA. Cool to 0°C if the nucleophile is volatile.

-

Nucleophile Introduction: Add 1.1 eq of the amine dropwise.

-

Critical Step: Do not add excess nucleophile; bis-substitution (C2 and C4) is a common impurity.

-

-

Reaction: Stir at Room Temperature (RT) for 2 hours. If TLC shows starting material, heat to 50°C.

-

Note: The propyl group adds steric bulk; reaction times are 2x longer than 5-methyl analogs.

-

-

Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with water and brine.

-

Purification: Silica gel chromatography (Hexane/EtOAc). The C4-isomer is typically less polar than the C2-isomer.

Validation Criteria:

-

1H NMR: The C6 proton (singlet) will shift upfield (~8.0 ppm to ~7.5 ppm) upon substitution at C4.

-

Regio-check: NOESY correlation between the nucleophile protons and the 5-propyl group protons confirms C4 substitution.

Protocol B: C2-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at C2 before or after C4 functionalization. Challenge: Standard Pd-catalysts often favor the more electron-deficient C4-Cl bond. Solution: Use a bulky phosphine ligand (e.g., XPhos or SPhos) or specific NHC ligands to override electronic preference or utilize the inherent reactivity difference if C4 is already substituted.

Materials:

-

Substrate: 2-chloro-4-amino-5-propylpyrimidine (Product of Protocol A)

-

Boronic Acid: Phenylboronic acid (1.5 eq)

-

Catalyst:

(5 mol%) + XPhos (10 mol%) OR -

Base:

(3.0 eq) -

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

-

Degassing: Sparge the solvent mixture (Dioxane/Water) with Argon for 15 minutes. Oxygen inhibits this catalytic cycle significantly.

-

Assembly: In a microwave vial, combine substrate, boronic acid, base, and catalyst precursor.

-

Activation: Seal and heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

-

Monitoring: Monitor by LCMS. Look for the mass of [M+Ar-Cl]⁺.

-

Workup: Filter through Celite to remove Pd black. Extract with EtOAc.

Protocol C: Late-Stage C-H Functionalization (Minisci Reaction)

Objective: Add polarity or alkyl chains to the C6 position of a this compound scaffold that is already fully substituted at C2/C4. Context: This is a radical substitution useful for "Magic Methyl" effects or adding hydroxymethyl groups.

Materials:

-

Substrate: Functionalized this compound

-

Radical Source: Methanol (solvent & reagent) or Alkyl Carboxylic Acid

-

Oxidant: Ammonium Persulfate

-

Catalyst:

(10-20 mol%) -

Acid: TFA (1.0 eq) to protonate the ring.

Step-by-Step:

-

Setup: Dissolve substrate in Methanol/Water (1:1). Add TFA (protonation increases reactivity to nucleophilic radicals).

-

Radical Generation: Add

followed by dropwise addition of -

Mechanism: The radical generated from MeOH (

) attacks the most electron-deficient open position (C6). -

Quench: Neutralize with

solution.

Data Summary & Troubleshooting

| Parameter | This compound | 5-Nitropyrimidine | Implication |

| Electronic State | Electron-Neutral/Weakly Donating | Strongly Electron-Withdrawing | |

| Steric Bulk (C5) | High (Flexible Chain) | Low (Planar) | C4-substitution is hindered; C2-selectivity is easier to achieve with bulky nucleophiles. |

| Solubility | High (Lipophilic) | Moderate | Easier purification in organic solvents; risk of crashing out in aqueous workups. |

Common Pitfalls:

-

Hydrolysis: In basic aqueous conditions (

/Heat), the C4-Cl can hydrolyze to the pyrimidinone (C4-OH). Fix: Use anhydrous solvents (DMF/Dioxane) and organic bases (Cs2CO3) if hydrolysis is observed. -

Inseparable Isomers: If C2/C4 isomers co-elute, switch to C18 Reverse Phase HPLC. The propyl group interacts strongly with C18, often resolving isomers based on the "shape" of the lipophilicity.

Workflow Visualization

Figure 2: Optimized synthetic workflow for generating this compound libraries.

References

-

Regioselectivity in Pyrimidines: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology. Available at: [Link]

-

C2-Selective Coupling: C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. National Institutes of Health (PMC). Available at: [Link]

-

Minisci Reaction: Visible-Light-Induced C(sp3)-H Activation for Minisci Alkylation of Pyrimidines.[1] Journal of Organic Chemistry. Available at: [Link]

-

Drug Discovery Context: Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Propylpyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic application of nucleophilic aromatic substitution (SNAr) reactions for the functionalization of 5-propylpyrimidine scaffolds. Pyrimidine derivatives are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The ability to selectively introduce a diverse range of functionalities onto the pyrimidine ring is crucial for the development of novel drug candidates.[2][3] This document provides an in-depth analysis of the underlying mechanistic principles of SNAr on the electron-deficient pyrimidine nucleus, discusses the influence of the 5-propyl substituent, and presents detailed, field-proven protocols for conducting these transformations. Troubleshooting advice and data presentation guidelines are also included to facilitate successful experimental outcomes.

Introduction: The Significance of the Pyrimidine Scaffold and Nucleophilic Aromatic Substitution

The pyrimidine ring is a privileged scaffold in drug discovery, present in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][4][5] Its prevalence in natural products and FDA-approved drugs underscores its versatility and importance in medicinal chemistry.[3] The functionalization of the pyrimidine core is a key strategy in the hit-to-lead and lead optimization phases of drug development.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the modification of electron-deficient aromatic systems like pyrimidine.[6][7] Unlike electron-rich aromatic rings that typically undergo electrophilic substitution, the presence of two electronegative nitrogen atoms in the pyrimidine ring makes it susceptible to attack by nucleophiles.[8] This reaction allows for the introduction of a wide variety of substituents, including amines, alkoxides, and thiolates, by displacing a suitable leaving group.[6]

The Mechanism of SNAr on the Pyrimidine Ring

The SNAr reaction on a pyrimidine ring proceeds via a two-step addition-elimination mechanism.[6][9][10] The key intermediate in this process is a resonance-stabilized carbanion known as a Meisenheimer complex.[7][10]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, leading to the formation of a tetrahedral intermediate. The negative charge is delocalized across the pyrimidine ring and, importantly, onto the electronegative nitrogen atoms, which effectively stabilizes the complex.[11][12]

Step 2: Elimination of the Leaving Group and Aromatization The aromaticity of the pyrimidine ring is restored by the departure of the leaving group, resulting in the final substituted product.[9] The rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex.[6]

Caption: Generalized mechanism of SNAr on a this compound derivative.

Activating and Leaving Groups: Keys to Successful Substitution

For a successful SNAr reaction, the pyrimidine ring must be sufficiently activated towards nucleophilic attack, and a good leaving group must be present at the substitution site.

-

Activating Groups: The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for activating the ring.[6][7][10] These groups further decrease the electron density of the ring, making it more electrophilic and stabilizing the negatively charged Meisenheimer intermediate.[7] Commonly used activating groups include nitro (-NO2), cyano (-CN), and sulfonyl (-SO2R) groups.

-

Leaving Groups: A good leaving group is essential for the second step of the reaction. For SNAr reactions, the reactivity of halogens as leaving groups follows the order: F > Cl > Br > I.[11] This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack, which is the rate-determining step.[6][11] Other effective leaving groups include sulfonate esters (e.g., tosylates) and methylsulfonyl groups.

The Role of the 5-Propyl Group

The 5-propyl group on the pyrimidine ring will have a modest electronic and steric influence on the SNAr reaction.

-

Electronic Effect: As an alkyl group, the propyl substituent is weakly electron-donating through an inductive effect. This slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. Therefore, the presence of a strong activating group on the ring is even more critical for a successful reaction.

-

Steric Effect: The 5-propyl group can exert some steric hindrance, particularly for reactions at the adjacent C4 and C6 positions. This effect is generally minor but should be considered when selecting bulky nucleophiles.

Experimental Protocols

The following protocols are generalized for the nucleophilic aromatic substitution on a hypothetical activated this compound substrate, such as 2-chloro-5-propyl-4-nitropyrimidine. Researchers should optimize these conditions for their specific substrate and nucleophile.

General Protocol for Amination of a Chloro-5-propylpyrimidine

This protocol describes the reaction of a chloro-substituted this compound with an amine nucleophile.

Materials:

-

Activated 2-chloro-5-propylpyrimidine (e.g., 2-chloro-5-propyl-4-nitropyrimidine) (1.0 eq)

-

Amine nucleophile (1.1 - 2.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMSO, DMF, NMP)

-

Base (optional, e.g., K2CO3, Et3N) (1.5 - 3.0 eq)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the activated 2-chloro-5-propylpyrimidine and the anhydrous solvent.

-

Add the amine nucleophile to the solution.

-

If the amine is used as a salt or if a neutral amine is used, add the base.

-

Heat the reaction mixture to the desired temperature (typically between 80-150 °C). The optimal temperature should be determined by reaction monitoring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water or a saturated aqueous solution of NH4Cl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

General Protocol for Alkoxylation of a Chloro-5-propylpyrimidine

This protocol describes the reaction of a chloro-substituted this compound with an alcohol nucleophile.

Materials:

-

Activated 2-chloro-5-propylpyrimidine (1.0 eq)

-

Alcohol nucleophile (as solvent or 1.5 - 3.0 eq)

-

Strong base (e.g., NaH, KOtBu) (1.2 - 1.5 eq)

-

Anhydrous polar aprotic solvent (e.g., THF, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the alcohol and the anhydrous solvent (if the alcohol is not used as the solvent).

-

Carefully add the strong base at 0 °C to form the alkoxide.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of the activated 2-chloro-5-propylpyrimidine in the same anhydrous solvent.

-

Heat the reaction mixture to the desired temperature (typically between 60-120 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench with water or a saturated aqueous solution of NH4Cl.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation: Reaction Condition Optimization

For effective optimization, systematically vary key parameters and present the results in a clear, tabular format.

| Entry | Nucleophile (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Morpholine (1.2) | K2CO3 (2.0) | DMSO | 100 | 4 | 85 |

| 2 | Morpholine (1.2) | Et3N (2.0) | DMSO | 100 | 8 | 65 |

| 3 | Morpholine (1.2) | K2CO3 (2.0) | DMF | 100 | 6 | 78 |

| 4 | Morpholine (1.2) | K2CO3 (2.0) | NMP | 120 | 2 | 92 |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or low conversion | Insufficient activation of the pyrimidine ring. | Ensure a strong electron-withdrawing group is present ortho or para to the leaving group. |

| Reaction temperature is too low. | Increase the reaction temperature in increments of 10-20 °C. | |

| Poor leaving group. | Consider using a substrate with a better leaving group (e.g., fluoro instead of chloro). | |

| Multiple products/side reactions | Decomposition of starting material or product at high temperatures. | Lower the reaction temperature and increase the reaction time. |

| Reaction with the solvent. | Choose a more inert solvent. | |

| Competitive reaction at other sites. | If multiple leaving groups are present, consider their relative reactivity. C4 is often more reactive than C2 in pyrimidines.[13][14] |

Experimental Workflow Visualization

Caption: A typical experimental workflow for SNAr on this compound.

Conclusion

Nucleophilic aromatic substitution is an indispensable methodology for the synthesis and diversification of this compound derivatives in the context of drug discovery. A thorough understanding of the reaction mechanism, the critical roles of activating and leaving groups, and careful optimization of reaction conditions are essential for achieving high yields and purity. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ SNAr reactions in their pursuit of novel therapeutic agents based on the versatile pyrimidine scaffold.

References

- Vertex AI Search. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC.

- Vertex AI Search. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review - PMC.

- MDPI. (n.d.).

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.

- Growing Science. (2021).

- Wikipedia. (n.d.).

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Chemistry Steps. (n.d.).

- Chemistry LibreTexts. (2025). 16.

- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

- NIH. (n.d.).

- NIH. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC.

- BenchChem. (n.d.).

- YouTube. (2020).

- ECHEMI. (n.d.). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?.

- Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 5. growingscience.com [growingscience.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scialert.net [scialert.net]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. echemi.com [echemi.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Crystallization techniques for 5-Propylpyrimidine isolation

Application Note: Advanced Crystallization & Isolation Strategies for 5-Propylpyrimidine

Executive Summary & Technical Context

Isolating This compound presents a distinct challenge in process chemistry. Unlike high-melting heterocyclic solids, simple alkyl-substituted pyrimidines often exist as low-melting solids or viscous oils at room temperature due to the disruption of crystal lattice packing by the flexible propyl chain.[1]

This guide moves beyond basic filtration. We address the thermodynamic and kinetic barriers of crystallizing "oily" heterocycles. The core strategy detailed here prioritizes Reactive Crystallization (Salt Formation) as the primary isolation vehicle, ensuring high purity (>99.5%) and storage stability, followed by controlled Low-Temperature Crystallization for the neutral species.

Pre-Crystallization Assessment: The "Oil" Problem

Before attempting crystallization, the physical state must be managed. This compound often forms a meta-stable oil.[1] Direct recrystallization of the neutral oil is thermodynamically difficult because the entropic cost of ordering the flexible alkyl chain competes with lattice energy.

Decision Matrix: Isolation Route Selection

| Observed State | Purity (HPLC) | Recommended Strategy | Primary Solvent System |

| Viscous Oil | < 90% | Route A: Reactive Crystallization (HCl/Oxalate Salt) | EtOAc / EtOH + HCl(g) |

| Low-Melting Solid | > 95% | Route B: Low-Temp Neutral Crystallization | Pentane / Et₂O (Cryogenic) |

| Solid | > 98% | Route C: Zone Refining / Sublimation | N/A |

Detailed Protocols

Protocol A: Reactive Crystallization (The Hydrochloride Salt Route)

Rationale: Converting the liquid base into an ionic salt increases lattice energy, raising the melting point and facilitating impurity rejection.

Reagents:

-

Crude this compound (Oil)[1]

-

Solvent: Ethyl Acetate (anhydrous)

-

Reagent: 4M HCl in Dioxane or HCl gas

-

Anti-solvent: Diethyl Ether or MTBE

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g of crude oil in 50 mL of anhydrous Ethyl Acetate (EtOAc).

-

Expert Note: EtOAc is chosen for its moderate polarity; it dissolves the neutral organic impurities but is often a poor solvent for the hydrochloride salt.

-

-

Filtration (Polishing): Pass the solution through a 0.45 µm PTFE filter to remove insoluble particulate matter (dust/catalyst residues).

-

Acidification: Cool the solution to 0–5°C. Slowly add 1.1 equivalents of 4M HCl in Dioxane dropwise with vigorous stirring.

-

Observation: A white precipitate (this compound[1]·HCl) should form immediately.

-

Control: Monitor temperature; exotherms >10°C can degrade the product or cause oiling out.

-

-

Aging (Ostwald Ripening): Stir the slurry at 0°C for 2 hours.

-

Mechanism: This allows small, imperfect crystals to dissolve and redeposit onto larger, purer crystals.

-

-

Isolation: Filter under N₂ atmosphere (hygroscopic protection). Wash the cake 2x with cold MTBE.

-

Drying: Vacuum dry at 40°C for 12 hours.

Protocol B: Cryogenic Crystallization of Neutral Species

Rationale: If the neutral form is strictly required, entropy must be overcome by significantly lowering the temperature (

Step-by-Step Methodology:

-

Solvent Screening: Dissolve 1.0 g in minimal Pentane (approx. 2-3 mL) at room temperature.

-

Seeding: If available, add a seed crystal. If not, scratch the glass surface to induce nucleation.

-

Controlled Cooling: Place the vessel in a programmable bath.

-

Ramp: 20°C → -20°C at 0.5°C/min.

-

Hold: -20°C for 4 hours.

-

Ramp: -20°C → -78°C (Dry ice/Acetone) if no crystals form.[1]

-

-

Cold Filtration: Critical Step. The filtration apparatus must be pre-chilled to -20°C. Filtering a cold slurry through a warm funnel will cause immediate melting (redissolution).

-

Technique: Use a jacketed fritted funnel with circulating coolant.

-

Critical Process Parameters (CPP) Visualization

The following diagram illustrates the decision logic and workflow for isolating this compound, emphasizing the "Salt Switch" to overcome the oiling-out phenomenon.

Figure 1: Decision tree for this compound isolation.[1] The "Salt Route" is preferred for oils to ensure robust purification.

Troubleshooting & Optimization

Common Failure Mode: "Oiling Out" Instead of crystallizing, the product separates as a second liquid phase.

-

Cause: The temperature is above the metastable limit of the oil-liquid separation boundary, or the supersaturation is too high.

-

Solution:

-

Reheat the mixture until homogeneous.

-

Add Seed Crystals (of the salt) at a slightly higher temperature.

-

Slower Cooling: Reduce cooling rate to 0.1°C/min.

-

Change Solvent: Switch from EtOAc to Isopropyl Acetate (IPAc) or Acetonitrile.

-

Quantitative Data: Solvent Selection Guide

| Solvent | Dielectric Constant (ε) | Solubility of Neutral Base | Solubility of HCl Salt | Suitability |

| Pentane | 1.8 | High | Insoluble | Excellent (Neutral Cryo) |

| Ethyl Acetate | 6.0 | High | Low | Ideal (Salt Formation) |

| Ethanol | 24.5 | High | Moderate | Poor (Yield Loss) |

| Water | 80.1 | Low | High | Poor (Product Loss) |

References

-

General Pyrimidine Properties: National Center for Biotechnology Information. (2025).[2][3][4][5][6] PubChem Compound Summary for CID 2735784, 2-Chloro-5-propylpyrimidine (Analogous Structure Data). Retrieved from [Link]

-

Crystallization of Alkyl-Heterocycles: Tehrani, S. F., et al. (2025).[2][3][4][5][6] Critical assessment of purification processes for the robust production of polymeric nanomedicine. International Journal of Pharmaceutics. Retrieved from [Link]

-

Salt Formation Strategies: Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[7] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard industry text for salt selection logic).

-

Low-Temperature Techniques: ResearchGate Discussion. (2016).[7][8][9] Methods for crystallization of pyrimidine derivatives soluble only in DMF/DMSO. Retrieved from [Link]

Sources

- 1. 2-MERCAPTO-5-N-PROPYLPYRIMIDINE | 52767-84-7 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Propylpyridine | C8H11N | CID 69320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-propylpyrimidine | C7H9ClN2 | CID 2735784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Critical assessment of purification processes for the robust production of polymeric nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Temperature Conditions for 5-Propylpyrimidine Stability

Welcome to the Technical Support Center for 5-Propylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound during experimental workflows. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Introduction: The Critical Role of Temperature in this compound Stability

This compound, an alkylated derivative of the core pyrimidine heterocycle, is a valuable building block in medicinal chemistry and drug discovery. The stability of this compound is paramount to the reproducibility and success of synthetic routes and biological assays. Like many heterocyclic compounds, this compound is susceptible to degradation under various environmental pressures, with temperature being a primary catalyst for decomposition. Understanding the interplay between temperature and other factors such as pH, light, and oxidative stress is crucial for mitigating degradation and ensuring the purity of the compound throughout its lifecycle.

This guide will provide a comprehensive overview of the factors affecting this compound stability, with a focus on optimizing temperature conditions for storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound?

For long-term storage of solid this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry place. A Safety Data Sheet for a similar pyrimidine compound suggests storing it in a well-ventilated place and keeping it cool.[1] While specific long-term stability data for this compound is not extensively published, general best practices for analogous chemical compounds suggest storage at 2-8°C to minimize the risk of thermal degradation. For short-term storage, ambient temperature (20-25°C) is generally acceptable if the compound is protected from moisture and light.

Q2: How does temperature affect the stability of this compound in solution?

In solution, the stability of this compound is significantly influenced by temperature, solvent, and pH. Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. The rate of degradation is generally expected to increase with temperature, following the principles of chemical kinetics. It is crucial to prepare solutions fresh whenever possible and to store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down potential degradation processes. The stability of pyrimidine compounds in solution is highly dependent on their substitution pattern and the pH of the medium.[2]

Q3: What are the primary degradation pathways for this compound that are accelerated by temperature?

While a specific degradation pathway for this compound is not extensively documented in the public domain, based on the known chemistry of the pyrimidine ring, the following temperature-accelerated degradation pathways are plausible:

-

Hydrolysis: The pyrimidine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can be exacerbated by heat.[2] This could lead to ring-opening or modification of substituents.

-

Oxidation: The presence of the alkyl group at the 5-position may slightly activate the ring towards oxidation. Elevated temperatures in the presence of oxygen or oxidizing agents can lead to the formation of various oxidized byproducts. The aminopyrimidine structural motif, for instance, has been studied for its antioxidant activity, which implies it can be oxidized.[3]

-

Thermal Decomposition: At very high temperatures, the molecule can undergo more extensive decomposition, leading to fragmentation of the pyrimidine ring and the propyl side chain.[4][5]

Troubleshooting Guide: Common Stability Issues

| Observed Issue | Potential Cause | Troubleshooting & Optimization Strategies |

| Appearance of new peaks in HPLC analysis of a stored solution. | Degradation of this compound due to elevated temperature, improper pH, light exposure, or oxidative stress. | 1. Verify Storage Conditions: Ensure the solution was stored at the recommended low temperature and protected from light. 2. Prepare Fresh Solutions: Whenever possible, use freshly prepared solutions for experiments. 3. pH Control: Buffer the solution to a neutral pH if compatible with the experimental setup. 4. Inert Atmosphere: For long-term storage of sensitive solutions, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon). |